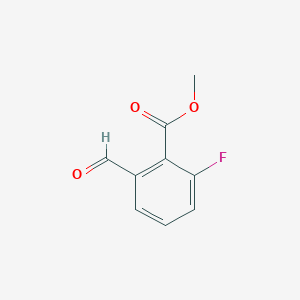

Methyl 2-fluoro-6-formylbenzoate

Descripción general

Descripción

Methyl 2-fluoro-6-formylbenzoate is an organic compound with the molecular formula C9H7FO3. It is characterized by the presence of a formyl group and a fluorine atom attached to a benzoate ester. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-fluoro-6-formylbenzoate can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzoic acid with methanol in the presence of a catalyst to form methyl 2-fluorobenzoate. This intermediate is then subjected to formylation using a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification and formylation reactions. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-fluoro-6-formylbenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed:

Oxidation: 2-fluoro-6-carboxybenzoate.

Reduction: Methyl 2-fluoro-6-hydroxymethylbenzoate.

Substitution: Methyl 2-methoxy-6-formylbenzoate.

Aplicaciones Científicas De Investigación

Methyl 2-fluoro-6-formylbenzoate has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Utilized in the development of potential therapeutic agents, particularly in the fields of oncology and infectious diseases.

Industry: Applied in the production of specialty chemicals and materials, such as polymers and coatings

Mecanismo De Acción

The mechanism of action of methyl 2-fluoro-6-formylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Methyl 2-formylbenzoate: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

Methyl 2-fluorobenzoate: Lacks the formyl group, limiting its use in formylation reactions.

Methyl 2-hydroxy-6-formylbenzoate: Contains a hydroxyl group instead of a fluorine atom, altering its chemical properties and reactivity

Uniqueness: Methyl 2-fluoro-6-formylbenzoate is unique due to the presence of both a formyl group and a fluorine atom, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Actividad Biológica

Methyl 2-fluoro-6-formylbenzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of a fluorine atom and a formyl group. These characteristics enhance its potential biological activity, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 182.15 g/mol. The compound features:

- A formyl group (-CHO), which can facilitate interactions with biological receptors and enzymes.

- A fluorine atom , which often increases metabolic stability and binding affinity for biological targets compared to non-fluorinated analogs.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Antimicrobial Properties : Initial studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. The presence of the formyl group may enhance interactions with microbial enzymes, potentially leading to increased efficacy against bacterial strains.

- Pharmacological Applications : Fluorinated compounds are known for their improved pharmacokinetic profiles, which include better absorption, distribution, metabolism, and excretion (ADME) properties. This is particularly relevant in drug design where enhanced potency and selectivity are desired.

- Enzyme Interaction : The compound's structure allows it to potentially bind to specific enzymes or receptors, which could lead to therapeutic effects. For instance, the formyl group may participate in hydrogen bonding or π-π interactions with active sites of enzymes.

Case Studies

- Antimicrobial Activity : A study on similar fluorinated benzoates indicated their effectiveness against Gram-positive and Gram-negative bacteria. For example, derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.5 to 1 µg/mL against strains like Escherichia coli and Staphylococcus aureus .

- Cytotoxicity : In vitro tests have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. The IC50 values for similar compounds were noted to be significantly lower than their MIC values against bacteria, indicating selective toxicity towards cancer cells .

- Binding Affinity Studies : Computational docking studies have suggested that this compound can effectively fit into the active sites of specific enzymes, which could lead to inhibition or modulation of enzyme activity .

Comparative Analysis

The following table compares this compound with related compounds based on structural characteristics and biological activities:

| Compound Name | Structure Characteristics | Biological Activity Highlights |

|---|---|---|

| This compound | Methyl ester with formyl and fluorine groups | Potential antimicrobial and anticancer properties |

| Ethyl 2-fluoro-6-formylbenzoate | Ethyl ester variant | Enhanced solubility; similar biological effects |

| Methyl 2-fluoro-4-formylbenzoate | Formyl group at a different position | Varying reactivity profiles; potential applications |

| Methyl 3-fluoro-4-formylbenzoate | Different positional isomer | Unique interaction mechanisms |

Propiedades

IUPAC Name |

methyl 2-fluoro-6-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIQGBVFPVWBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.